4-benzyl-N-(3,5-dichlorophenyl)benzamide
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Description
“4-benzyl-N-(3,5-dichlorophenyl)benzamide” is a chemical compound . It is a derivative of benzamide, which is a compound consisting of a benzene ring substituted with an amide functional group . The compound has been studied for its potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzamide derivatives, including “this compound”, can be achieved through reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . This reaction is performed in N,N’-dimethylformamide solution at 60 °C .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzene ring substituted with an amide functional group . The compound also contains dichlorophenyl and benzyl groups attached to the nitrogen atom of the amide group .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives
A study explored the synthesis of acylthioureas, a class of compounds related to 4-benzyl-N-(3,5-dichlorophenyl)benzamide, and their potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Exploring Transformation Pathways
Research on 4-hydroxyl benzophenone, a compound related to this compound, investigated its transformation pathways in chlorination disinfection processes, highlighting its ecological and health implications (Liu, Wei, Liu, & Du, 2016).
UV-Induced Graft Polymerization
A study involving benzophenone, a related compound, examined its use in UV-induced graft polymerization on cotton fabrics for creating antibacterial materials (Hong, Liu, & Sun, 2009).
Environmental Impact and Safety
Environmental Toxicity Studies
Investigations on benzophenone compounds, closely related to this compound, have assessed their occurrence in the environment and potential estrogenic activity, underlining the need for environmental safety considerations (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Assessment of Transformation Products
Another study highlighted the significant increase in acute toxicity after the chlorination disinfection of 4-hydroxyl benzophenone, emphasizing the importance of assessing transformation products for ecological risks (Liu, Wei, Liu, & Du, 2016).
Potential Medical Applications
- Anticonvulsant Activity Research: A study on methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound structurally similar to this compound, explored its potential as an anticonvulsant, providing insights into the development of novel therapeutic agents (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).
Advanced Material Applications
Polymerization for Advanced Materials
Research involving the synthesis of polyamides and poly(amide-imide)s derived from related compounds offers insights into the development of advanced materials with specific properties, like thermal stability and solubility in polar solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Photocatalysis Research
The photocatalytic oxidation of related compounds, such as 2,4-dichlorophenol by CdS, provides valuable information for environmental applications, like water treatment and pollution control (Tang & Huang, 1995).
Properties
IUPAC Name |
4-benzyl-N-(3,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-11-18(22)13-19(12-17)23-20(24)16-8-6-15(7-9-16)10-14-4-2-1-3-5-14/h1-9,11-13H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDSOPVMQSFGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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